![molecular formula C15H17N3O3 B179603 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone CAS No. 111608-65-2](/img/structure/B179603.png)
1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone
Overview
Description
1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Piperidinyl Substitution: The nitrated indole is then reacted with a piperidine derivative to introduce the piperidinyl group at the 4-position.
Acylation: Finally, the compound is acylated with ethanoyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone undergoes various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, at the available positions.
Acylation: The piperidinyl group can be further acylated or alkylated to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst or sodium borohydride in an appropriate solvent.
Substitution: Halogenating agents like bromine or chlorine, alkylating agents like alkyl halides, under acidic or basic conditions.
Acylation: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Reduction: 1-[4-(5-Amino-1H-indol-3-YL)-1-piperidinyl]ethanone.
Substitution: Various halogenated or alkylated derivatives of the indole ring.
Acylation: Acylated derivatives of the piperidinyl group.
Scientific Research Applications
1-[4-(5-Nitro-1H-indol-3-yl)-1-piperidinyl]ethanone has shown promise in several therapeutic areas:
Antitumor Activity
- Studies indicate that compounds containing indole structures exhibit significant antitumor properties. The nitro group may play a role in enhancing the cytotoxic effects against various cancer cell lines. For instance, a study published in Letters in Organic Chemistry highlighted the synthesis of similar indole derivatives that demonstrated selective cytotoxicity against human cancer cells .
Antidepressant Effects
- The piperidine component is associated with serotonin receptor modulation, suggesting potential antidepressant effects. Research has pointed out that indole derivatives can influence neurotransmitter systems, which are crucial in mood regulation .
Neuroprotective Properties
- Preliminary studies suggest that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. The mechanism may involve antioxidant activity and modulation of neuroinflammatory pathways .
Neuropharmacology Insights
The interactions of this compound with neural pathways are under investigation:
Dopaminergic and Serotonergic Systems
- The compound is hypothesized to affect both dopaminergic and serotonergic systems, which are critical in the treatment of mood disorders and schizophrenia. This dual action could provide a broader therapeutic window compared to existing treatments .
Behavioral Studies
- Animal studies have shown that similar compounds can alter behavior in models of anxiety and depression, suggesting that this compound might exhibit similar effects .
Synthetic Methodologies
The synthesis of this compound involves several key steps:
General Synthetic Route
- Formation of Indole Derivative: Start from commercially available indole derivatives.
- Nitro Substitution: Introduce the nitro group via electrophilic aromatic substitution.
- Piperidine Ring Formation: Use piperidine derivatives to form the final product through acylation reactions.
- Purification: Employ chromatographic techniques to isolate the desired compound.
Case Studies and Research Findings
Several case studies have documented the efficacy of related compounds:
Case Study 1: Anticancer Activity
A research team synthesized a series of indole derivatives, including nitro-substituted variants, and evaluated their anticancer activity against breast cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations .
Case Study 2: Neuropharmacological Assessment
In a behavioral study focusing on anxiety-like behaviors in rodents, an indole derivative similar to this compound was administered, resulting in reduced anxiety levels as measured by elevated plus maze tests .
Mechanism of Action
The mechanism of action of 1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(5-Nitro-1H-indol-3-yl)ethanone: Lacks the piperidinyl group, making it less complex.
1-(5-Nitro-1H-indol-3-yl)piperidine: Lacks the ethanone group, affecting its reactivity and applications.
Uniqueness
1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone is unique due to the presence of both the nitro group and the piperidinyl group, which confer distinct chemical and biological properties.
Biological Activity
Overview
1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone is a synthetic organic compound classified as an indole derivative. This compound has garnered attention due to its diverse biological activities, including potential therapeutic applications in various medical fields. Its structural features, particularly the nitro and piperidinyl groups, contribute to its unique pharmacological properties.
The synthesis of this compound typically involves several key steps:
- Formation of the Indole Core : The indole structure is synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
- Nitration : The indole core undergoes nitration at the 5-position using nitrating agents such as nitric acid.
- Piperidinyl Substitution : The nitrated indole is reacted with a piperidine derivative to attach the piperidinyl group at the 4-position.
- Acylation : The final step involves acylation with ethanoyl chloride to yield the desired compound.
The molecular formula of this compound is , with a molecular weight of approximately 287.31 g/mol .
Anticancer Properties
Research has indicated that compounds containing nitro groups, similar to this compound, exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 2.43 to 14.65 µM .
Table 1: Cytotoxic Activity of Related Compounds
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound A (e.g., Curcumin) | MDA-MB-231 | 2.43 |
Compound B | HepG2 | 4.98 |
1-[4-(5-Nitro-1H-indol-3-YL)... | MDA-MB-231 | TBD |
Anti-inflammatory Activity
The potential anti-inflammatory effects of this compound are supported by studies on related indole derivatives that act as COX-2 inhibitors, demonstrating analgesic and anti-inflammatory efficacy . This suggests that further investigation into the anti-inflammatory properties of this compound could be fruitful.
The biological activity of this compound likely involves interaction with specific molecular targets, including enzymes and receptors implicated in cancer progression and inflammation. The nitro group may play a critical role in modulating these interactions, potentially through mechanisms such as DNA alkylation or inhibition of tubulin polymerization .
Case Studies and Research Findings
A notable study explored the synthesis and biological evaluation of various indole derivatives, including those structurally similar to this compound. The findings suggested promising anticancer activities and highlighted the importance of structural modifications in enhancing biological efficacy .
Properties
IUPAC Name |
1-[4-(5-nitro-1H-indol-3-yl)piperidin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10(19)17-6-4-11(5-7-17)14-9-16-15-3-2-12(18(20)21)8-13(14)15/h2-3,8-9,11,16H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAIZWOYWKCWCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556333 | |
Record name | 1-[4-(5-Nitro-1H-indol-3-yl)piperidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111608-65-2 | |
Record name | 1-[4-(5-Nitro-1H-indol-3-yl)piperidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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